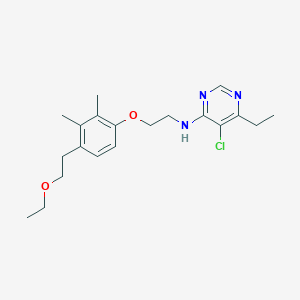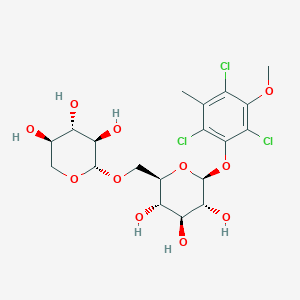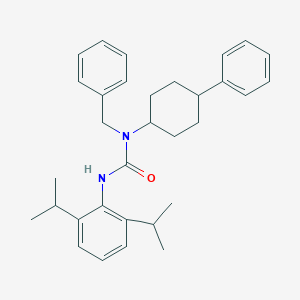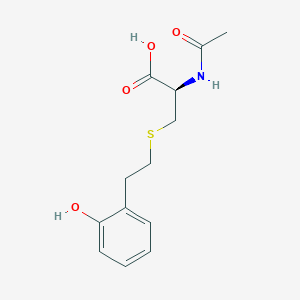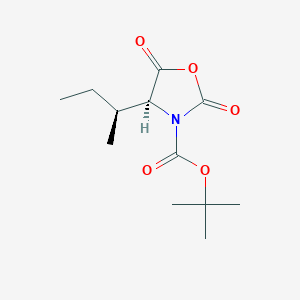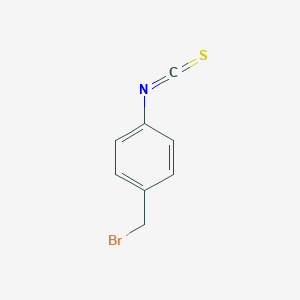
4-(Bromomethyl)phenyl isothiocyanate
Vue d'ensemble
Description
4-(Bromomethyl)phenyl isothiocyanate is a hetero-bifunctional linker that is used for the quaternization of pyridyl-nitrogen in order to introduce an amine or thiol reactive group . It is also a synthetic building block for the preparation of fluorescent labels .
Synthesis Analysis
The synthesis of isothiocyanates, including 4-(Bromomethyl)phenyl isothiocyanate, has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction is carried out under the protection of nitrogen and mild conditions . The yields of some products could be more than 90% .Molecular Structure Analysis
The empirical formula of 4-(Bromomethyl)phenyl isothiocyanate is C8H6BrNS . Its molecular weight is 228.11 . The SMILES string representation of its structure is BrCc1ccc(cc1)N=C=S .Chemical Reactions Analysis
Isothiocyanates, including 4-(Bromomethyl)phenyl isothiocyanate, are known to have antimicrobial activity . They are produced via enzymatic hydrolysis of glucosinolates, a class of sulfur-containing secondary metabolites occurring exclusively in the botanical order Brassicales .Physical And Chemical Properties Analysis
4-(Bromomethyl)phenyl isothiocyanate is a liquid at room temperature . It is insoluble in water . Its density is 1.132 g/mL at 20 °C .Applications De Recherche Scientifique
- BMITC serves as a synthetic building block for preparing fluorescent labels. Researchers can attach BMITC to biomolecules (such as proteins or nucleic acids) and then conjugate them with fluorophores. These labeled molecules enable visualization and tracking within cells, tissues, or organisms using fluorescence microscopy or other imaging techniques .
- BMITC participates in diverse chemical reactions, including cyclization reactions. For example, it can react with pyridine derivatives to form polysubstituted thiophenes containing a 2,6-pyridine moiety. These compounds may have applications in materials science or medicinal chemistry .
Fluorescent Labeling and Imaging
Organic Synthesis and Heterocyclic Chemistry
Safety and Hazards
Orientations Futures
Isothiocyanates, including 4-(Bromomethyl)phenyl isothiocyanate, have received increasing attention due to their chemopreventive, anticancer, and antimicrobial activities . They are considered to be the most biologically active degradation products of glucosinolates . Therefore, they have the potential to realize the industrial production of some complicated isothiocyanates .
Mécanisme D'action
Target of Action
4-(Bromomethyl)phenyl isothiocyanate (BMITC) is a hetero-bifunctional linker . Its primary targets are pyridyl-nitrogen compounds, where it acts to introduce an amine or thiol reactive group . This allows for the creation of complex molecules with diverse functionalities.
Mode of Action
The compound interacts with its targets through a process known as quaternization . This involves the replacement of a hydrogen atom in the target molecule with the isothiocyanate group from BMITC . The resulting change is the introduction of an amine or thiol reactive group .
Biochemical Pathways
Isothiocyanates, in general, are known to be biologically active degradation products of glucosinolates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Result of Action
The introduction of an amine or thiol reactive group into a target molecule can significantly alter its properties and functions . For example, BMITC is used as a synthetic building block for the preparation of fluorescent labels , which can be used in various biological and chemical studies.
Action Environment
The action of BMITC can be influenced by various environmental factors. For instance, the reaction of BMITC with its targets is carried out under the protection of nitrogen and in the presence of a solvent like dimethylbenzene . These conditions help to ensure the efficiency of the reaction and the yield of the product .
Propriétés
IUPAC Name |
1-(bromomethyl)-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQGUALFBVTBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601278359 | |
| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-isothiocyanatobenzene | |
CAS RN |
155863-32-4 | |
| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-isothiocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601278359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


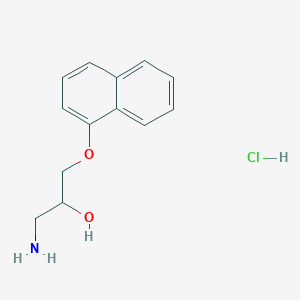

![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
